molecular formula C18H19BrN2O B1345063 2-(4-Benzylpiperazin-1-yl)-4-bromobenzaldehyde CAS No. 883511-95-3

2-(4-Benzylpiperazin-1-yl)-4-bromobenzaldehyde

Cat. No.: B1345063
CAS No.: 883511-95-3
M. Wt: 359.3 g/mol
InChI Key: VTKCZXGNQJYGHK-UHFFFAOYSA-N
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Description

2-(4-Benzylpiperazin-1-yl)-4-bromobenzaldehyde is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties. This compound features a benzylpiperazine moiety linked to a bromobenzaldehyde group, making it a versatile intermediate in the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Benzylpiperazin-1-yl)-4-bromobenzaldehyde typically involves the reaction of 4-bromobenzaldehyde with 1-benzylpiperazine. One common method is the reductive amination of 4-bromobenzaldehyde with 1-benzylpiperazine using sodium cyanoborohydride in methanol as a solvent . This reaction proceeds under mild conditions and yields the desired product with high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure efficient and cost-effective production on a larger scale.

Chemical Reactions Analysis

Types of Reactions

2-(4-Benzylpiperazin-1-yl)-4-bromobenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: 2-(4-Benzylpiperazin-1-yl)-4-bromobenzoic acid.

    Reduction: 2-(4-Benzylpiperazin-1-yl)-4-bromobenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Benzylpiperazin-1-yl)-4-bromobenzaldehyde is unique due to the presence of both the benzylpiperazine and bromobenzaldehyde groups. This combination allows for diverse chemical reactivity and the potential for multiple biological interactions, making it a valuable compound in various research fields.

Properties

IUPAC Name

2-(4-benzylpiperazin-1-yl)-4-bromobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrN2O/c19-17-7-6-16(14-22)18(12-17)21-10-8-20(9-11-21)13-15-4-2-1-3-5-15/h1-7,12,14H,8-11,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTKCZXGNQJYGHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=C(C=CC(=C3)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10649848
Record name 2-(4-Benzylpiperazin-1-yl)-4-bromobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10649848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883511-95-3
Record name 2-(4-Benzylpiperazin-1-yl)-4-bromobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10649848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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